Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H18N4O4. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by its fusion with a pyridine ring. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amino group during the synthesis. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the amino group.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole and pyridine rings.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with enzymes and receptors. The ethyl ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-((tert-butoxycarbonyl)amino)picolinate: Similar structure but lacks the triazole ring, which affects its reactivity and applications.
Indole Derivatives: These compounds also contain heterocyclic rings and are used in medicinal chemistry, but they have different biological activities and mechanisms of action.
The uniqueness of this compound lies in its combination of a triazole ring with a pyridine ring and an ethyl ester group, which provides a versatile scaffold for various chemical modifications and applications .
Properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]triazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-21-12(19)11-10-7-6-9(8-18(10)17-16-11)15-13(20)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHJJJCEBIDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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